Stereochemical Configuration: (1R,3S) vs. Racemic
The target compound is supplied as the single enantiomer with (1R,3S) absolute configuration, as confirmed by its fully assigned SMILES (C[C@H]1CC[C@H](C1)...) [1]. In contrast, commercially available 9-cyclopentyladenine (CAS 715-91-3) is typically an achiral racemic mixture, as the cyclopentyl ring bears no substituents that break symmetry [2]. This stereochemical homogeneity eliminates the need for chiral resolution steps and ensures consistent diastereomeric ratios in downstream couplings.
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | Single enantiomer, (1R,3S) configuration; SMILES: NC1=C2N=CN([C@H]3C[C@@H](COC(C4=CC=C(OC)C=C4)(C5=CC=C(OC)C=C5)C6=CC=CC=C6)CC3)C2=NC=N1 |
| Comparator Or Baseline | 9-Cyclopentyladenine (CAS 715-91-3): achiral molecule, no stereocenters on the cyclopentyl ring; InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13) |
| Quantified Difference | Target: defined enantiomer vs. Comparator: racemic/achiral (no stereocenter present) |
| Conditions | Structural analysis by assigned SMILES (ChemSpace) and InChI (CAS Common Chemistry) |
Why This Matters
For procurement decisions, a single-enantiomer building block eliminates the cost and yield loss of preparative chiral separation, which is critical when synthesizing enantiopure carbocyclic nucleoside drug candidates such as abacavir or entecavir analogues.
- [1] ChemSpace. 9-[(1R,3S)-3-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}cyclopentyl]-9H-purin-6-amine. Catalog No. CSC015192365. https://chem-space.com/CSCS00015192365-A70988 (retrieved 2026-05-01). View Source
- [2] CAS Common Chemistry. 9-Cyclopentyladenine (CAS RN 715-91-3). American Chemical Society. http://commonchemistry.cas.org/detail?cas_rn=715-91-3 (retrieved 2026-05-01). View Source
